4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties, making it of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyrazolone compounds .
Scientific Research Applications
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid: Shares a similar core structure but differs in functional groups and overall reactivity.
3-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-(5,6-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanenitrile: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for both scientific research and potential therapeutic applications .
Biological Activity
The compound 4-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 153787-33-8) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.49 g/mol. It features a unique structure characterized by a dienone system, which contributes to its electrophilic nature and potential reactivity in biological systems .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds featuring the 4-oxocyclohexa moiety. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific studies on the biological activity of the target compound remain limited .
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effects noted | |
Escherichia coli | Inhibitory effects noted | |
Klebsiella pneumoniae | Not evaluated |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of multiple aromatic rings and functional groups that can scavenge free radicals. While direct studies on this specific compound are scarce, related compounds have demonstrated significant antioxidant activity in vitro .
Anti-inflammatory Properties
Research indicates that pyrazolone derivatives may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could potentially modulate inflammatory responses, although specific data for this compound is still under investigation .
The proposed mechanisms through which similar compounds exert their biological effects include:
- Electrophilic Interactions : The dienone structure allows for nucleophilic attack by biological molecules, leading to potential modifications of proteins or nucleic acids.
- Radical Scavenging : The presence of phenolic structures may facilitate electron donation to free radicals, thereby neutralizing them.
- Cytokine Modulation : Inhibition of specific signaling pathways related to inflammation and immune response may be mediated by structural analogs.
Case Studies
Although comprehensive clinical studies specifically focusing on this compound are lacking, several case studies involving structurally similar compounds provide insights into its potential applications:
- Antimicrobial Efficacy : A study evaluating a series of pyrazolone derivatives found significant antimicrobial activity against Gram-positive bacteria .
- Antioxidant Activity Assessment : Research on related compounds indicated that they could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Properties
IUPAC Name |
4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-5-methyl-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-20(22(28)26(25-15)17-11-9-8-10-12-17)16-13-18(23(2,3)4)21(27)19(14-16)24(5,6)7/h8-14H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMCMPRRORYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108187 | |
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153787-33-8 | |
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153787-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701108187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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